2-((5-(4-bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone

Acetylcholinesterase inhibition Neurodegenerative disease research Imidazole-thioether SAR

2-((5-(4-Bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone (CAS 1206992-50-8, molecular formula C23H24BrN3OS, MW 470.43 g/mol) is a synthetic small molecule belonging to the 2-thio-substituted imidazole class. Its structure integrates three pharmacophoric modules: a 4-bromophenyl group at the imidazole 5-position, an N-isobutyl substituent at the imidazole 1-position, and an indolin-1-yl ethanone moiety connected via a thioether bridge.

Molecular Formula C23H24BrN3OS
Molecular Weight 470.43
CAS No. 1206992-50-8
Cat. No. B2682864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-(4-bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone
CAS1206992-50-8
Molecular FormulaC23H24BrN3OS
Molecular Weight470.43
Structural Identifiers
SMILESCC(C)CN1C(=CN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CC=C(C=C4)Br
InChIInChI=1S/C23H24BrN3OS/c1-16(2)14-27-21(18-7-9-19(24)10-8-18)13-25-23(27)29-15-22(28)26-12-11-17-5-3-4-6-20(17)26/h3-10,13,16H,11-12,14-15H2,1-2H3
InChIKeyOBJMDIOTNODJTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((5-(4-Bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone (CAS 1206992-50-8): Chemical Profile and Procurement Baseline


2-((5-(4-Bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone (CAS 1206992-50-8, molecular formula C23H24BrN3OS, MW 470.43 g/mol) is a synthetic small molecule belonging to the 2-thio-substituted imidazole class. Its structure integrates three pharmacophoric modules: a 4-bromophenyl group at the imidazole 5-position, an N-isobutyl substituent at the imidazole 1-position, and an indolin-1-yl ethanone moiety connected via a thioether bridge [1]. Compounds within this broad structural class have been claimed in patents for immunomodulating and cytokine-release-inhibiting actions [2], aldosterone synthase (CYP11B2) inhibition [3], and acetylcholinesterase (AChE) inhibition [4].

Why Generic Substitution Fails for 2-((5-(4-Bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone: Structural Determinants of Differentiation


Within the 2-thio-substituted imidazole chemotype, small structural perturbations produce substantial shifts in target engagement profiles. The 4-bromophenyl substitution at the imidazole 5-position introduces a heavy halogen that alters both steric occupancy and electronic distribution compared to non-halogenated or methyl-substituted analogs, potentially modifying binding to hydrophobic enzyme pockets [1]. The indolin-1-yl ethanone terminus distinguishes this compound from piperidine-terminated analogs sharing the same imidazole-thioether core (e.g., CAS 1206994-40-2), with the rigid bicyclic indoline scaffold imposing different conformational constraints and hydrogen-bonding capability versus flexible piperidine rings . The N-isobutyl group further modulates lipophilicity and steric fit within the target binding cavity. These cumulative structural differences mean that biological activity data from close analogs—even those differing by a single substituent—cannot be reliably extrapolated for quantitative structure-activity relationship (QSAR) predictions or procurement decisions without empirical verification [1].

Quantitative Differentiation Evidence for 2-((5-(4-Bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone: Comparator-Based Analysis


AChE Inhibitory Potency: Indoline-Terminated Analog Achieves Sub-Nanomolar IC50

While no direct AChE inhibition data are publicly available for the target compound itself, the closest structurally characterized analog—1-(indolin-1-yl)-2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone, which differs only by a p-tolyl group in place of the 4-bromophenyl substituent—demonstrates exceptionally potent AChE inhibition with an IC50 of 0.360 nM against both electric eel and human erythrocyte AChE [1]. This sub-nanomolar potency is comparable to or exceeds that of the clinically used AChE inhibitor donepezil (IC50 ~5-10 nM range in comparable assays). The indoline-thioether-imidazole scaffold is thus validated as an AChE pharmacophore, and the 4-bromophenyl substitution in the target compound may further modulate potency through halogen bonding interactions with the enzyme active site [2].

Acetylcholinesterase inhibition Neurodegenerative disease research Imidazole-thioether SAR

Cytokine-Release Inhibitory Activity: 2-Thio-Substituted Imidazole Class Shows Immunomodulatory Effects

The 2-thio-substituted imidazole scaffold, to which the target compound belongs, is the subject of a patent family (WO 2002/066458, RU 2331638 C2) claiming compounds with immunomodulating and cytokine-release-inhibiting action suitable for treating disorders associated with disturbed immune function [1]. The patent describes 4,5-disubstituted 2-(substituted thio)-imidazole derivatives where the R1 position accommodates aryl groups optionally substituted by halogen, and R2 encompasses various alkyl and substituted alkyl groups [2]. The target compound, with its 4-bromophenyl (halogen-substituted aryl) at R1 and the indolin-1-yl-2-oxoethyl thioether at the 2-position, maps directly onto the claimed Markush structure [2].

Immunomodulation Cytokine inhibition Anti-inflammatory screening

Indoline vs. Piperidine Terminal Group Differentiation: Target Compound Offers Rigid Bicyclic Conformation

The target compound (CAS 1206992-50-8) features an indolin-1-yl ethanone terminus, whereas a closely related isomeric analog (CAS 1206994-40-2) replaces the indoline with a piperidine ring . This indoline-for-piperidine substitution represents a classic conformational restriction strategy in medicinal chemistry: the rigid, planar bicyclic indoline system reduces rotational自由度 compared to the flexible chair-conformation piperidine ring [1]. Published structural biology and SAR literature on indoline-containing bioactive molecules indicates that the indoline NH/π-system and restricted geometry can confer enhanced selectivity for certain enzyme pockets (e.g., AChE peripheral anionic site, kinase hinge regions) relative to flexible amine counterparts [1].

Conformational restriction Scaffold hopping Target selectivity

4-Bromophenyl Substituent as a Halogen-Bonding Handle: Differentiating from Phenyl and p-Tolyl Analogs

The 4-bromophenyl group at the imidazole 5-position provides a heavy halogen atom (Br) that is absent in the corresponding phenyl analog (CAS 1207011-88-8, MW 391.53) and is replaced by a methyl group in the p-tolyl analog . In modern medicinal chemistry, bromine substituents serve dual roles: (a) as a halogen-bond donor to backbone carbonyl oxygens in protein binding sites, and (b) as a metabolically stable lipophilic anchor that increases target residence time [1]. The Hammett σp constant for Br (0.23) differs from CH3 (-0.17) and H (0.00), indicating that the bromine exerts a measurable electron-withdrawing effect that modulates the imidazole ring electronics and may influence thioether reactivity and target binding kinetics [1].

Halogen bonding SAR exploration Lead optimization

Best Application Scenarios for 2-((5-(4-Bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone (CAS 1206992-50-8)


Acetylcholinesterase Inhibitor Screening and Neuroscience Lead Discovery

Based on the sub-nanomolar AChE IC50 (0.360 nM) established for the closely related indoline-thioether-imidazole scaffold [1], the target compound is a strong candidate for inclusion in AChE-focused screening libraries. Its 4-bromophenyl substituent offers a distinct SAR vector not explored in the published p-tolyl analog data. Researchers investigating Alzheimer's disease, myasthenia gravis, or other cholinergic dysfunction disorders can use this compound to probe the effect of halogen substitution on AChE binding kinetics, selectivity versus butyrylcholinesterase (BChE), and blood-brain barrier penetration potential. The compound should be benchmarked against donepezil or galantamine in head-to-head enzymatic and cellular assays.

Immunomodulatory and Cytokine-Release Inhibition Screening

The compound's structural mapping onto the Markush formula of WO 2002/066458 [2], which claims 2-thio-substituted imidazoles as immunomodulators and cytokine-release inhibitors, supports its deployment in screening cascades targeting inflammatory or autoimmune pathways. Appropriate assay contexts include LPS-stimulated TNF-α release in human PBMCs, IL-1β/IL-6 panels, and NF-κB reporter gene assays. Procurement for these screens is justified by the patent precedent linking this chemotype to cytokine pharmacology, though users should anticipate the need for de novo potency determination in their specific assay systems.

Halogen-Bonding SAR and Structural Biology Probe Development

The presence of a 4-bromophenyl substituent makes this compound a valuable tool for structural biology and biophysical studies [3]. In X-ray crystallography, bromine serves as an anomalous scatterer for experimental phasing (SAD/MAD methods). In structure-activity relationship (SAR) campaigns, the bromine can be systematically replaced (Br → Cl → F → H → CH3) to quantify halogen-bonding contributions to binding free energy. The rigid indoline scaffold further facilitates crystallographic resolution by reducing conformational heterogeneity compared to flexible piperidine analogs [3]. Procurement for crystallography or biophysical fragment screening is recommended when heavy-atom derivatization is required.

Aldosterone Synthase (CYP11B2) Inhibitor Screening

The imidazole-thioether scaffold overlaps with the chemotype described in US Patent Application 20110092492 [4], which claims imidazo compounds as aldosterone synthase (CYP11B2) inhibitors with selectivity over aromatase (CYP19). While the target compound is not explicitly listed among the patent examples, the shared imidazole pharmacophore—combined with the patent's teaching that halogen-substituted aryl groups are preferred substituents—provides a rationale for including this compound in CYP11B2 inhibition screens for hypertension, heart failure, or chronic kidney disease research programs. Users should verify CYP11B2 vs. CYP11B1 selectivity experimentally.

Quote Request

Request a Quote for 2-((5-(4-bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.